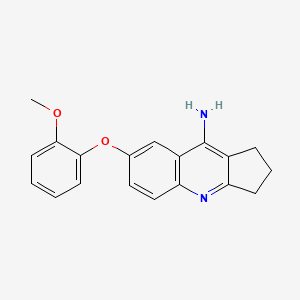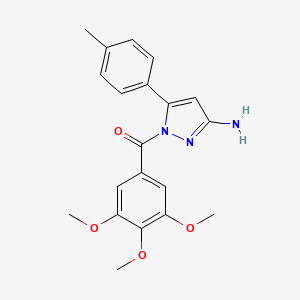
Antitumor agent-138
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-138 is a novel compound known for its potent antitumor properties. It functions primarily as an inhibitor of tubulin polymerization at the colchicine-binding site, which is crucial for cell division. This compound has shown significant efficacy in arresting the cell cycle at the G2/M phase and inducing apoptosis in various cancer cell lines, including MCF-7, A549, MDA-MB-231, HT-29, and HeLa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-138 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The detailed synthetic route includes:
Formation of the Core Structure: The initial step involves the synthesis of a pyrazole core through the reaction of hydrazine with a diketone.
Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution reactions.
Final Product Formation: The final step involves the purification and crystallization of the compound to obtain this compound in its pure form.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, including chromatography and recrystallization, are used to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-138 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Scientific Research Applications
Antitumor agent-138 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying tubulin polymerization inhibitors and their mechanisms.
Biology: The compound is employed in cell biology research to study cell cycle regulation and apoptosis.
Medicine: this compound is being investigated for its potential use in cancer therapy, particularly for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
Antitumor agent-138 exerts its effects by binding to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound also affects various molecular targets and pathways, including the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Colchicine: Like antitumor agent-138, colchicine binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization.
Vinblastine: This compound also targets tubulin but binds to a different site, leading to microtubule depolymerization.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization
Uniqueness: this compound is unique in its specific binding to the colchicine-binding site and its potent ability to induce apoptosis in various cancer cell lines. Its distinct mechanism of action and high efficacy make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[3-amino-5-(4-methylphenyl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-7-13(8-6-12)15-11-18(21)22-23(15)20(24)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-11H,1-4H3,(H2,21,22) |
InChI Key |
ZQKUQZRCKHGGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


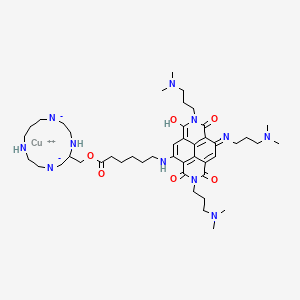

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
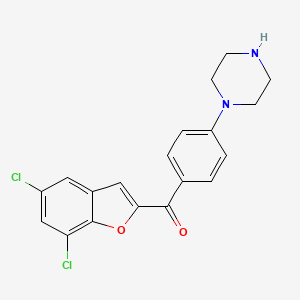
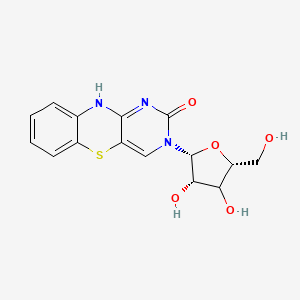
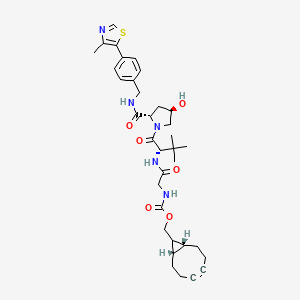
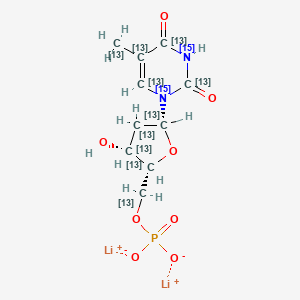
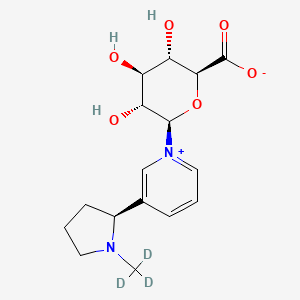
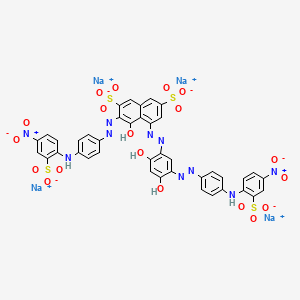

![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
